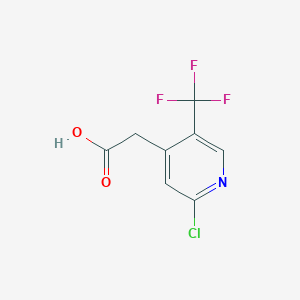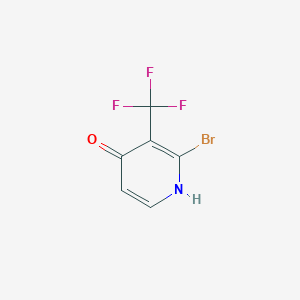
(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid
Descripción general
Descripción
“(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C17H27BN2O4 and a molecular weight of 334.22 . It is available for research use and not for human use .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further connected to a piperazine ring through an ethyl linker. The piperazine ring carries a tert-butoxycarbonyl (Boc) protecting group .Aplicaciones Científicas De Investigación
Conducting a comprehensive analysis of (4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid requires an in-depth look into its potential applications in various scientific fields. Here’s an analysis based on the available information:
Drug Development
This compound could serve as an intermediate in the synthesis of complex molecules for pharmaceutical applications, such as protein degraders which are crucial in targeting disease-related proteins for degradation .
Biomedical Research
Boronic acids, including derivatives like our compound of interest, have been explored for their potential as HIV inhibitors , glucose sensors , and insulin delivery systems due to their unique ability to interact with various biological molecules .
Chemical Biology
The boronic acid group is known for its affinity towards diols, which can be leveraged in chemical biology for the development of new diagnostic tools or treatments .
Sensing Applications
Boronic acids’ interactions with strong Lewis bases make them suitable for use in sensing applications, such as detecting fluoride or cyanide anions in various environments .
Molecular Recognition
The compound could be used in the design of chemical receptors for the differentiation of mono- and polysaccharides, which are vital in numerous biological processes .
Material Science
Due to its structural properties, this compound might be utilized in creating new materials that support cell growth or serve as agents in Boron Neutron Capture Therapy (BNCT) .
Mecanismo De Acción
Target of Action
Boronic acids, such as “(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid”, are often used in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of drugs that work by tagging unwanted proteins for degradation .
Mode of Action
The boronic acid moiety in “(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid” could potentially bind to target proteins, while the piperazine ring could serve as a linker to a ligand for an E3 ubiquitin ligase. This could lead to the formation of a ternary complex, resulting in the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The exact biochemical pathways affected by “(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid” would depend on the specific protein targets of the compound. By inducing the degradation of target proteins, it could potentially influence a variety of cellular processes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its size, polarity, and stability .
Result of Action
The molecular and cellular effects of “(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid” would be determined by the specific proteins it targets for degradation. This could potentially result in changes in cellular signaling, gene expression, or other cellular functions .
Action Environment
The action, efficacy, and stability of “(4-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
[4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-13(14-5-7-15(8-6-14)18(22)23)19-9-11-20(12-10-19)16(21)24-17(2,3)4/h5-8,13,22-23H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYUZIJVYGJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125862 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[1-(4-boronophenyl)ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704069-47-5 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[1-(4-boronophenyl)ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[1-(4-boronophenyl)ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















